molecular formula C10H18ClNO2 B1520961 methyl octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 195878-03-6

methyl octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No. B1520961
M. Wt: 219.71 g/mol
InChI Key: AJVPKXUASPJHGJ-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with the molecular weight of 219.71 . Its IUPAC name is methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for methyl octahydro-1H-indole-2-carboxylate hydrochloride is 1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

HPLC Method Development for Octahydro-1H-indole-2-carboxylic Acid

Researchers developed a high-performance liquid chromatography (HPLC) method for quantifying octahydro-1H-indole-2-carboxylic acid and its isomers, which are crucial for synthesizing Perindopril and Trandolapril. This method is notable for its simplicity, sensitivity, and reliability, providing a cost-effective tool for routine analysis in quality control (Vali et al., 2012).

Synthesis of Tryptophan Derivatives

The synthesis of novel tryptophan analogues utilizing methyl octahydro-1H-indole-2-carboxylate hydrochloride as a precursor has been explored for peptide conformation elucidation studies. These efforts aim to enhance our understanding of peptide structures and their biological functions (Horwell et al., 1994).

Fused Ring Construction

A study on the palladium-catalyzed oxidative coupling of N-substituted indoles with alkynes highlighted the utility of indole derivatives in constructing complex heteroarenes. This method allows for the efficient synthesis of carbazoles and other heteroarenes, demonstrating the versatility of indole compounds in organic synthesis (Yamashita et al., 2009).

Hydrogen Storage Applications

An innovative study explored methylated indoles as components for hydrogen storage based on the Liquid Organic Hydrogen Carrier (LOHC) approach. Methyl octahydro-1H-indole-2-carboxylate hydrochloride, among others, was evaluated for its potential in hydrogenation and dehydrogenation cycles, indicating a promising avenue for sustainable energy solutions (Vostrikov et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPKXUASPJHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl octahydro-1H-indole-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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